rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine
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Overview
Description
“rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-en-2-yl]methanamine” is a chemical compound with the CAS Number: 1820598-88-6 . It has a molecular weight of 149.24 and its IUPAC name is ( (1S,4R)-spiro [bicyclo [2.2.1]heptane-7,1’-cyclopropan]-2-en-5-yl)methanamine . The compound is stored at -20°C and is in liquid form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2/t7?,8-,9-/m1/s1 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 149.24 . It’s a liquid at room temperature . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Novel Synthesis Methods
- Föhlisch et al. (2002) presented a novel synthesis method for spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] derivatives, which are important in the formation of rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine. This synthesis opens opportunities for variations in bornane derivatives, a class of compounds to which this compound belongs (Föhlisch, Abu Bakr, & Fischer, 2002).
Structural and Stereochemical Analysis
- Chernykh et al. (2015) analyzed the structure of spiro[3.3]heptane-based compounds, which are structurally similar to this compound. Their research provides insight into the spatial orientation and distance between functional groups, which is crucial in understanding the properties and applications of such compounds (Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015).
Applications in Polymer Chemistry
- Kwon, Nayab, & Jeong (2015) synthesized zinc(II) complexes using camphor-based iminopyridines, which are related to this compound. These complexes showed efficacy in ring-opening polymerization, highlighting potential applications in the synthesis of polylactide from rac-lactide (Kwon, Nayab, & Jeong, 2015).
Cycloaddition Reactions
- Shulishov et al. (2019) explored the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene, a compound structurally related to this compound. Their study enhances understanding of reactions involving spiro compounds and their applications in synthetic chemistry (Shulishov, Pantyukh, Menchikov, & Tomilov, 2019).
Crystallographic Studies
- Xue (2005) synthesized and analyzed the crystal structure of spiro[bicyclo[3.1.0]hexane-2,2'-(3'-diethyl-α-(S)-4''-Cl-benzyloxyphosphonyl-4'-(1R,2S,5R)-menthyloxybutyrolactone)], which shares structural features with this compound. This study provides valuable information on the structural properties of such spirocyclic compounds (Xue, 2005).
Safety and Hazards
Properties
IUPAC Name |
[(1R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2/t7?,8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFXCPIGEWFBTF-CFCGPWAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3CC([C@H]2C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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